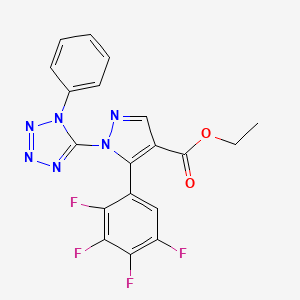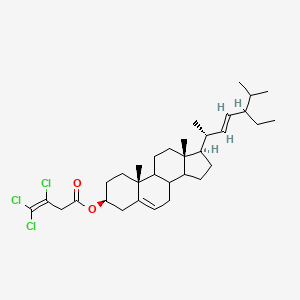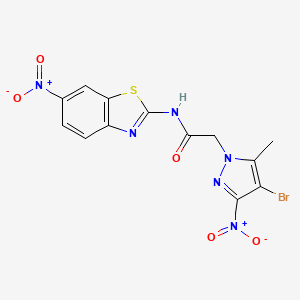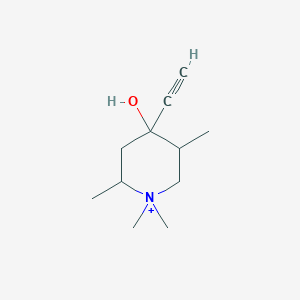![molecular formula C29H28N2O4 B14946023 N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide](/img/structure/B14946023.png)
N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound with a unique structure that includes benzamide and oxazolidinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring and the subsequent benzoylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Aplicaciones Científicas De Investigación
N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-BENZOYL-5-METHYL-PHENYL)-2-METHYL-BENZAMIDE
- N-(2-BENZOYL-5-METHYL-PHENYL)-2,4-DICHLORO-BENZAMIDE
- N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE
Uniqueness
N-BENZOYL-N-[5-METHYL-5-(2-METHYL-2-PHENYLPROPYL)-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzamide and oxazolidinone moieties makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C29H28N2O4 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
N-benzoyl-N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]benzamide |
InChI |
InChI=1S/C29H28N2O4/c1-21-29(4,20-28(2,3)24-18-12-7-13-19-24)35-27(34)30(21)31(25(32)22-14-8-5-9-15-22)26(33)23-16-10-6-11-17-23/h5-19H,1,20H2,2-4H3 |
Clave InChI |
VSIYHFHNZYIFKG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C)N(C(=O)O1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC(C)(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14945949.png)

![4-Fluorophenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate](/img/structure/B14945954.png)
![2-(5-{4-[(2-chlorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylpent-1-yn-3-yl)acetamide](/img/structure/B14945956.png)
![1-(3-nitro-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}phenyl)ethanone](/img/structure/B14945957.png)
![5'-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B14945969.png)
![1-(dimethylamino)-4-[4-(methylsulfanyl)phenyl]-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945977.png)
![7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B14945993.png)
![3-methyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14945994.png)
![N-(4-{[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14946010.png)
![1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea](/img/structure/B14946011.png)


